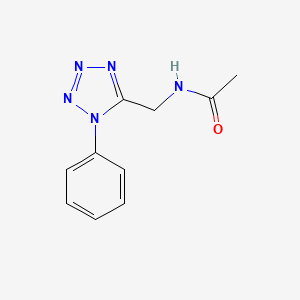

N-((1-苯基-1H-四唑-5-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide” is a compound that contains a tetrazole ring, which is a class of five-membered heterocyclic compounds. Tetrazoles are known for their wide range of applications in organic synthesis, medicinal and coordination chemistry, catalysis, materials science, etc .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . The reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide which reacted with sodium azide to give the corresponding [2+3]-cycloaddition product .科学研究应用

Click Chemistry Synthesis

Tetrazoles are pivotal in click chemistry due to their reactivity and stability. The compound can be synthesized using eco-friendly approaches, such as water as a solvent, under moderate conditions, which are non-toxic and cost-effective. This makes it an excellent candidate for click chemistry applications, where it can be used to create a variety of bioactive molecules with potential medicinal and pharmaceutical applications .

Anti-inflammatory Agents

N-substituted tetrazoles, like the compound , have shown promise as anti-inflammatory agents. The synthesis of these compounds can lead to the development of novel medications that can be used to treat inflammation-related diseases. The compound’s ability to react with various aldehydes to form chalcones is particularly noteworthy, as these are important intermediates in the synthesis of anti-inflammatory drugs .

Energetic Materials

The nitrogen-rich nature of tetrazoles makes them suitable for use as energetic materials. The compound’s high nitrogen content and the potential for a favorable oxygen balance suggest that it could be used in the development of propellants and explosives. Theoretical studies on the oxygen balance and nitrogen percentage of these molecules support their application in this field .

Anti-Cancer Therapeutics

Molecular docking studies have demonstrated that N-substituted tetrazoles can interact potently with proteins such as TP53 and NF-KAPPA-B, which are involved in cancer progression. The compound has shown binding energies indicative of a strong interaction, suggesting its potential as a therapeutic agent against cancer .

Corrosion Inhibition

Tetrazole derivatives have been identified as effective inhibitors of metal corrosion. The compound could be used to prevent aluminum corrosion in acidic solutions, which is a significant issue in industrial processes. Its application in this area could lead to the development of more durable and long-lasting materials .

Synthesis of Oxacyclic Building Blocks

The compound has been used in the synthesis of oxacyclic building blocks through highly stereoselective radical cyclization and olefin metathesis reactions. These building blocks are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .

未来方向

The future directions for “N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide” could involve further exploration of its potential applications in various fields such as organic synthesis, medicinal and coordination chemistry, catalysis, materials science, etc . Further studies could also investigate its potential as a therapeutic agent .

属性

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-8(16)11-7-10-12-13-14-15(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWIOHCDNWTALV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2955126.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2955128.png)

![2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2955131.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2955137.png)

![N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2955138.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2955142.png)

![N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2955144.png)

![3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2955145.png)